molecular formula C11H9ClN2O3 B6211145 4-chloro-8-methoxy-6-methyl-3-nitroquinoline CAS No. 1994078-32-8

4-chloro-8-methoxy-6-methyl-3-nitroquinoline

Cat. No.: B6211145
CAS No.: 1994078-32-8
M. Wt: 252.65 g/mol
InChI Key: YQJFEQHEGVDWFN-UHFFFAOYSA-N
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Description

4-Chloro-8-methoxy-6-methyl-3-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C11H9ClN2O3. It is a derivative of quinoline, characterized by the presence of chloro, methoxy, methyl, and nitro substituents on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-8-methoxy-6-methyl-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-8-methoxy-6-methylquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the quinoline ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8-methoxy-6-methyl-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-8-methoxy-6-methyl-3-nitroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-chloro-8-methoxy-6-methyl-3-nitroquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

    4-Chloroquinoline: Lacks the methoxy, methyl, and nitro substituents.

    8-Methoxyquinoline: Lacks the chloro, methyl, and nitro substituents.

    6-Methylquinoline: Lacks the chloro, methoxy, and nitro substituents.

    3-Nitroquinoline: Lacks the chloro, methoxy, and methyl substituents.

Uniqueness: 4-Chloro-8-methoxy-6-methyl-3-nitroquinoline is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of the nitro group enhances its potential as a cytotoxic agent, while the methoxy and methyl groups influence its electronic properties and solubility .

Properties

CAS No.

1994078-32-8

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

4-chloro-8-methoxy-6-methyl-3-nitroquinoline

InChI

InChI=1S/C11H9ClN2O3/c1-6-3-7-10(12)8(14(15)16)5-13-11(7)9(4-6)17-2/h3-5H,1-2H3

InChI Key

YQJFEQHEGVDWFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C(=C1)OC)[N+](=O)[O-])Cl

Purity

95

Origin of Product

United States

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